Lawsone with dihydroxyacetone

Description

Properties

CAS No. |

195508-77-1 |

|---|---|

Molecular Formula |

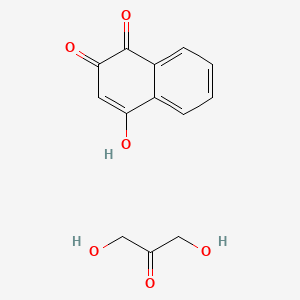

C13H12O6 |

Molecular Weight |

264.23 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-one;4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6O3.C3H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;4-1-3(6)2-5/h1-5,11H;4-5H,1-2H2 |

InChI Key |

YJZHDLVDICECLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O.C(C(=O)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lawsone can be synthesized through various methods, including the oxidation of naphthoquinones, 1- or 2-naphthols, dihydroxy naphthalenes, aminonaphthols, and tetralones . The preparation of dihydroxyacetone typically involves the microbial fermentation of glycerol or chemical synthesis from formaldehyde.

Industrial Production Methods: Industrial production of lawsone involves the extraction from henna leaves, followed by purification processes. Dihydroxyacetone is produced on an industrial scale through microbial fermentation, which is considered more environmentally friendly compared to chemical synthesis .

Chemical Reactions Analysis

Reaction Mechanism and Product Formation

Lawsone and DHA interact via non-enzymatic reactions that likely involve nucleophilic addition or condensation. While the exact mechanism remains under investigation, studies suggest:

-

Lawsone’s hydroxyl group reacts with DHA’s carbonyl group, forming a covalent adduct stabilized by hydrogen bonding .

-

This interaction produces a complex (C₁₃H₁₂O₆) with a molecular weight of 264.23 g/mol, as confirmed by PubChem .

Key Observations:

-

Combined solutions of lawsone and DHA exhibit darker coloration and higher UV absorbance compared to individual solutions .

-

The reaction occurs primarily in the keratinized stratum corneum , minimizing systemic absorption while enhancing UV-blocking efficacy .

Kinetic and Thermodynamic Insights

Experimental studies using diffusion chambers and chromatographic analysis reveal:

| Parameter | Lawsone Alone | Lawsone + DHA |

|---|---|---|

| Flux across pig skin (mg/cm²·h) | 20.8 (±4.8) | 0.09 (±0.1) |

| UV absorbance (290–400 nm) | Moderate | High |

| Color stability | 48–72 hours | >7 days |

-

Reduced Permeability : DHA significantly decreases lawsone’s transdermal flux, suggesting physical or chemical sequestration in the skin’s upper layers .

-

Temperature Sensitivity : Reaction efficiency increases at higher temperatures (up to 50°C), accelerating color development .

Analytical Characterization

Advanced chromatographic methods validate the interaction:

-

HPLC/UPLC : Retention times for lawsone (1.7 min) and DHA (0.3 min) shift in combined solutions, indicating molecular interaction .

-

UV-Vis Spectroscopy : Combined solutions show a broad absorption peak at 320 nm, attributed to the lawsone-DHA complex .

Structural Features of the Complex:

-

Tautomeric Stability : Lawsone’s 1,4-naphthoquinone form dominates in the complex, stabilized by intramolecular hydrogen bonding .

-

Synergistic Effects : The complex enhances both UV-A/UV-B blocking and melanin-like coloration, outperforming either compound alone .

Future Research Directions

-

Isolation and structural elucidation of the lawsone-DHA adduct.

-

Comparative studies with other naphthoquinones (e.g., juglone) to optimize reactivity and safety.

This system exemplifies how strategic compound pairing can enhance cosmetic and dermatological outcomes through controlled chemical interactions.

Scientific Research Applications

Lawsone, when used with dihydroxyacetone (DHA), has applications primarily related to its ability to act as a sunscreen by blocking ultraviolet light . The combination can be used to protect against photosensitivity, induce artificial tanning, and potentially inhibit color fading in hair .

Simultaneous use as a Sunscreen

- A study confirms that the simultaneous administration of DHA and lawsone effectively blocks ultraviolet light when applied to the skin . When DHA is combined with lawsone and applied to the skin, darker coloration with greater UV absorbance is observed compared to individual solutions . The study suggests that the combination of DHA and lawsone reduces UV transmission by being sequestered primarily in the stratum corneum, which minimizes systemic exposure .

- The combination of 3% dihydroxyacetone and 0.25% lawsone solutions can be used as a sunscreen to protect against severe photosensitivity reactions . The sequential combination of dihydroxyacetone and lawsone absorbs light with wavelengths of 290–400 nm (UVA and UVB light) . Dihydroxyacetone reduces sulfhydryl groups in keratin, allowing lawsone to react with the keratin and absorb UV light .

- A sunscreen containing dihydroxyacetone/naphthoquinone (lawsone) has been used successfully for patients with all types of cutaneous photosensitivity. An advantage of this sunscreen is its capacity to induce a broad "ultraviolet shield" (290 to 405 nm) in the uppermost layer of the skin .

Other potential applications:

- Lawsone with dihydroxyacetone can inhibit color fading in dyed and naturally colored hair . One embodiment of the disclosure involves treating hair simultaneously with a hair dye and the disclosed composition . Another embodiment of the disclosure involves dying the hair first, then applying the disclosed composition to the dyed hair .

Mechanism of Action

The mechanism of action of lawsone involves the generation of reactive oxygen species (ROS) by the redox cycle under aerobic conditions. It also inhibits electron transport and can intercalate or alkylate DNA . When combined with dihydroxyacetone, the compound forms a chemically fixed keratin sunscreen in the stratum corneum, providing significant protection against UVA and UVB radiation .

Comparison with Similar Compounds

Key Insights :

- Lawsone’s quinone moiety enables redox activity, critical for antimicrobial and anticancer effects .

- DHA ’s small, polar structure facilitates epidermal penetration and keratin binding, unlike bulkier agents like avobenzone .

Mechanisms of Action in UV Protection

Lawsone-DHA Synergy in Sunscreens

When combined, DHA and lawsone form a naphthoquinone-modified Maillard product that:

- Blocks UVB/UVA/Soret radiation (280–450 nm) via conjugated electron systems .

- Reduces Lawsone Skin Penetration : Co-administration with DHA decreases lawsone flux through pig skin from 20.8 ± 4.8 mg/cm²·h (alone) to 0.09 ± 0.1 mg/cm²·h, minimizing systemic toxicity risks .

- Enhances Durability : The complex resists sweat and contact removal, lasting up to 1 week .

Q & A

Q. What foundational chemical interactions occur between lawsone and dihydroxyacetone (DHA) in experimental settings?

The primary interaction involves a Maillard reaction, where DHA reacts with amino groups in keratin to form melanoidins. When combined with lawsone, this reaction produces naphthoquinone-modified products that enhance UV absorption. Methodologically, UV-Vis spectroscopy (250–500 nm) and HPLC/UPLC are used to monitor reaction kinetics and quantify diffusion rates across skin models (e.g., shed snake skin vs. dermatomed pig skin) .

Q. How can researchers synthesize and purify dihydroxyacetone for laboratory studies?

DHA is synthesized via enzymatic oxidation of glycerol using glycerol dehydrogenase, followed by purification through ion-exchange chromatography. For isotopic labeling (e.g., 32P-DHA phosphate), enzymatic phosphorylation with [γ-32P]-ATP is employed, requiring rigorous purification steps to isolate the radiolabeled product .

Q. What safety protocols are critical when handling lawsone and DHA in laboratory settings?

Both compounds require PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Lawsone (CAS 83-72-7) is classified as a skin sensitizer and respiratory irritant (H335). Ventilated fume hoods and secondary containment are mandatory during synthesis or diffusion experiments. Toxicity assessments should include acute exposure studies (LD50) and metabolite profiling .

Advanced Research Questions

Q. How can contradictions in permeability data for lawsone-DHA combinations across different skin models be resolved?

In pig skin, lawsone flux decreases 230-fold when co-administered with DHA (20.8 ± 4.8 vs. 0.09 ± 0.1 mg/cm²·h), whereas no change occurs in shed snake skin. This discrepancy arises from differences in keratin structure and lipid content. Methodologically, researchers should standardize models using human epidermal equivalents or 3D bioprinted tissues to bridge interspecies variability .

Q. What thermodynamic and structural factors govern the efficiency of lawsone-DHA complexes in dye-sensitized solar cells (DSSCs)?

Lawsone’s redox-active quinone structure enables electron injection into TiO2 substrates, but its narrow absorption spectrum limits efficiency. Theoretical DFT studies reveal that bilawsone (a dimer) exhibits broader UV-Vis absorption (300–500 nm) due to extended conjugation. Experimental optimization involves co-sensitization with ruthenium-based dyes and electrolyte tuning (e.g., I⁻/I₃⁻ redox couples) to enhance photocurrent density .

Q. Why does the isomerization of DHA to lactic acid exhibit variable yields in catalytic systems?

Over tin-containing zeolites, DHA isomerization achieves ~80% lactic acid yield under optimized conditions (pH 5, 100°C). Variability arises from catalyst deactivation via pore blockage or tin leaching. Advanced characterization (XRD, XPS) and operando spectroscopy are recommended to monitor active sites and regenerate catalysts through calcination .

Q. How do researchers address non-spontaneous reaction thermodynamics in lawsone-DHA adduct formation?

The formation of lawsone ether (LE) and bilawsone (BL) is endothermic (ΔG > 0) and requires kinetic stabilization. Techniques like solvent-free mechanochemical synthesis or microwave-assisted reactions reduce activation energy. Thermodynamic parameters (ΔH, ΔS) are derived via isothermal titration calorimetry (ITC) to guide solvent selection (e.g., DMSO for solubility) .

Methodological Guidance

Q. What analytical techniques are essential for characterizing lawsone-DHA reaction products?

- HPLC/UPLC : Quantify lawsone and DHA concentrations in donor/receptor chambers during diffusion studies.

- FTIR/Raman Spectroscopy : Identify Maillard reaction products (e.g., imine bonds) in keratinized matrices.

- DFT Calculations : Predict electronic spectra (e.g., HOMO-LUMO gaps) for DSSC applications .

Q. How can researchers mitigate batch-to-batch variability in DHA synthesis?

Implement process analytical technology (PAT) for real-time monitoring of glycerol oxidation (e.g., pH, dissolved O₂). Use QbD (Quality by Design) principles to optimize critical parameters (enzyme concentration, temperature) and ensure ≥99% purity via recrystallization .

Data Contradiction Analysis

Q. Why do some studies report synergistic UV-blocking effects for lawsone-DHA, while others note photodegradation?

Synergy arises from covalent binding to keratin, creating a stable UV filter (λmax = 340 nm). Photodegradation occurs under UVA exposure (365 nm) due to quinone ring cleavage. Mitigation strategies include adding antioxidants (e.g., ascorbic acid) or encapsulating complexes in silica nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.